Nudiposide
Overview
Description
Nudiposide is a naturally occurring aromatic glucoside that can be isolated from various plant sources, including Berchemia racemosa and Saraca asoca . It is classified as a lignan glycoside and has been studied for its significant neuroprotective activities, as well as its protective effects against sepsis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nudiposide can be isolated from plant sources through extraction and purification processes. For instance, the dried bark of Saraca asoca can be ground into a coarse powder and extracted with methyl alcohol (MeOH). The extract is then partitioned successively with n-hexane, ethyl acetate, and n-butanol to afford different extracts. These extracts are further subjected to repeated-column chromatography to isolate this compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from plant materials, followed by purification using techniques such as column chromatography. The specific conditions and solvents used may vary depending on the plant source and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nudiposide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Nudiposide has a wide range of scientific research applications, including:
Neuroprotection: It has significant neuroprotective activities against glutamate-injured neurotoxicity in HT22 cells.
Antioxidant Activity: It has been isolated from Saraca asoca and shown to have potent antioxidant activity, as determined by the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging assay.
Mechanism of Action
Nudiposide exerts its effects through various molecular targets and pathways. For instance, its neuroprotective activity is likely mediated by its ability to inhibit glutamate-induced neurotoxicity. Additionally, its protective effects against sepsis may involve modulation of inflammatory cytokines such as TNF-α and IL-10 .
Comparison with Similar Compounds
Nudiposide is similar to other lignan glycosides such as lyoniside and schizandriside. These compounds share structural similarities and are often isolated from the same or related plant sources . this compound is unique in its specific neuroprotective and anti-sepsis activities, which may not be as pronounced in other lignan glycosides.
List of Similar Compounds
- Lyoniside
- Schizandriside
- 5-Methoxy-9-β-xylopyranosyl-(−)-isolariciresinol
- Icariside E3
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16-,20+,22+,25-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDZRGQRNHELQM-NHJKQUFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318474 | |
Record name | Nudiposide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62058-46-2 | |
Record name | Nudiposide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62058-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nudiposide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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